4-(Thiophene-2-carbonyl)phenol
Overview
Description
4-(Thiophene-2-carbonyl)phenol is an organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. The presence of a hydroxybenzoyl group at the 2-position of the thiophene ring imparts unique chemical and biological properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Thiophene-2-carbonyl)phenol typically involves the condensation of 4-hydroxybenzoyl chloride with thiophene in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product . Another method involves the use of microwave irradiation to accelerate the reaction, which significantly reduces the reaction time .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(Thiophene-2-carbonyl)phenol undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, where halogens or other substituents can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, electrophiles
Major Products Formed
Oxidation: 2-(4-Oxobenzoyl)thiophene
Reduction: 2-(4-Hydroxybenzyl)thiophene
Substitution: Various substituted thiophenes depending on the electrophile used
Scientific Research Applications
4-(Thiophene-2-carbonyl)phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Thiophene-2-carbonyl)phenol involves its interaction with specific molecular targets. For instance, as a cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This interaction is facilitated by the hydroxybenzoyl group, which forms hydrogen bonds with amino acid residues in the enzyme’s active site .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Hydroxyphenyl)benzothiophene
- 3-(4-Hydroxybenzoyl)thiophene
- 2-(4-Aminophenyl)benzothiophene
Uniqueness
4-(Thiophene-2-carbonyl)phenol is unique due to the presence of both a hydroxybenzoyl group and a thiophene ring, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C11H8O2S |
---|---|
Molecular Weight |
204.25 g/mol |
IUPAC Name |
(4-hydroxyphenyl)-thiophen-2-ylmethanone |
InChI |
InChI=1S/C11H8O2S/c12-9-5-3-8(4-6-9)11(13)10-2-1-7-14-10/h1-7,12H |
InChI Key |
BVLDPAXUXIUXKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C(=O)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
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